molecular formula C12H24ClNO2S B2454087 6-(2,2-Dimethylthiomorpholin-4-yl)hexanoic acid;hydrochloride CAS No. 2378506-58-0

6-(2,2-Dimethylthiomorpholin-4-yl)hexanoic acid;hydrochloride

Cat. No.: B2454087
CAS No.: 2378506-58-0
M. Wt: 281.84
InChI Key: HQGHORADZCUKPH-UHFFFAOYSA-N
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Description

“6-(2,2-Dimethylthiomorpholin-4-yl)hexanoic acid;hydrochloride” is a chemical compound with the CAS Number: 2378506-58-0 . It has a molecular weight of 281.85 . The IUPAC name for this compound is 6-(2,2-dimethylthiomorpholino)hexanoic acid hydrochloride . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H23NO2S.ClH/c1-12(2)10-13(8-9-16-12)7-5-3-4-6-11(14)15;/h3-10H2,1-2H3,(H,14,15);1H . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

  • Hemodynamic Effects of Related Compounds:

    • A study investigated the hemodynamic effects of a compound with structural similarities, noting its potential as a vasodilator, impacting systemic arterioles and producing arteriolar dilation. The compound showed an increase in cardiac output and heart rate due to a reflex increase in sympathetic drive evoked by the blood pressure fall, suggesting potential applications in cardiovascular research (Di Francesco et al., 1986).
  • Vasodilatory Properties of Related Compounds:

    • Research on a 1,4-dihydropyridine derivative displayed vasodilatory properties, particularly in cerebral and coronary vessels. This indicates that compounds with similar structural components might be studied for their potential in managing conditions related to vascular resistance and blood flow (Takenaka et al., 1976).
  • Pharmacological Studies of Structurally Similar Compounds:

    • Another study presented the pharmacological profile of a compound structurally akin to the one . The compound demonstrated long-acting antihypertensive effects in various animal models, suggesting that related compounds might be studied for similar therapeutic applications (Baldoli et al., 1985).
  • General Pharmacological Effects:

    • A study on ML 3000, a compound with some structural resemblance, revealed analgesic, antipyretic, and anti-inflammatory activity. It was found to have no notable general pharmacological effects under the experimental conditions, hinting at the possibility of similar compounds being used in the development of treatments with minimal side effects (Algate et al., 1995).

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin irritation, serious eye irritation, and respiratory irritation .

Properties

IUPAC Name

6-(2,2-dimethylthiomorpholin-4-yl)hexanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2S.ClH/c1-12(2)10-13(8-9-16-12)7-5-3-4-6-11(14)15;/h3-10H2,1-2H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGHORADZCUKPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCS1)CCCCCC(=O)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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